Structural Differentiation: 2-Phenoxyethyl vs. 2-Methoxyphenyl Piperazine Substitution and Impact on Lipophilicity
The 2-phenoxyethyl substituent on the piperazine ring of the target compound provides a flexible ether-linked spacer, whereas the closely related analog 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one employs a directly attached aryl ring. This structural difference has implications for both lipophilicity and receptor binding: the phenoxyethyl group increases the topological polar surface area (tPSA) to approximately 94.5 Ų and calculated LogP to approximately 3.56, compared with the methoxyphenyl analog which presents a more compact aromatic head group [1]. In related 1-(phenoxyethyl)-piperazine series, the phenoxyethyl moiety has been associated with hypotensive activity and serotonin receptor modulation, distinguishing it from arylpiperazine derivatives that show stronger D2 receptor engagement [2]. Class-level SAR indicates that bulky 2-phenoxyethyl groups on piperazine can reduce D2 dopamine receptor affinity through steric hindrance, while the 7,8-dimethoxy groups on the phthalazinone core enhance 5-HT1A binding via hydrogen bonding .
| Evidence Dimension | Lipophilicity and hydrogen-bonding capacity (computed physicochemical properties) |
|---|---|
| Target Compound Data | Calculated LogP ~3.56; tPSA ~94.5 Ų; 8 H-bond acceptors; 0 H-bond donors |
| Comparator Or Baseline | 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one (MW 424.5; same core, different N-substituent on piperazine) |
| Quantified Difference | Phenoxyethyl group provides a flexible 4-atom spacer with ether oxygen capable of additional H-bonding vs. directly attached aryl ring; quantitative receptor binding data for this specific pair not available in primary literature |
| Conditions | In silico prediction (SwissADME-type models); experimental confirmation recommended |
Why This Matters
The phenoxyethyl spacer alters both the conformational flexibility and hydrogen-bonding capacity of the molecule, which directly impacts its ability to discriminate between serotonin 5-HT1A and dopamine D2 receptors, a critical factor for CNS-targeted research applications.
- [1] Molecular properties calculated based on structure: C23H28N4O4, MW 424.5. Data compiled from ChemBase and structural analysis. View Source
- [2] Waszkiewicz AM, et al. Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives. Acta Poloniae Pharmaceutica - Drug Research. 2006;63(1). View Source
